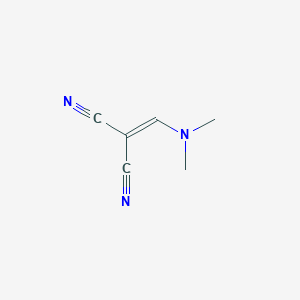
Malononitril, ((Dimethylamino)methylen)-
Übersicht
Beschreibung
Malononitrile, ((dimethylamino)methylene)-, is an organic compound with the chemical formula C5H7N3. It is a derivative of malononitrile, where one of the hydrogen atoms is replaced by a dimethylamino group. This compound is known for its versatility in organic synthesis and its role as a building block for various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Malononitrile, ((dimethylamino)methylene)-, has several scientific research applications:
Wirkmechanismus
Target of Action
Malononitrile, ((dimethylamino)methylene)- is a compound used in organic synthesis It is known to react with various compounds in the synthesis of new pyridine and pyrazolo[3,4-b]pyridine derivatives .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, 6-aminopyridine-2(1H)-thiones reacted with dimethylformamide-dimethylacetal (DMF-DMA) to give the corresponding 6-{[(N,N-dimethylamino)methylene]amino pyridine derivatives . The resulting compounds then reacted with hydrazine hydrate to afford the 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivative and 3-amino-5-hydrazino-1H-pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine derivative .
Biochemical Pathways
The compound is involved in the synthesis of new pyridine and pyrazolo[3,4-b]pyridine derivatives , which are known to possess diverse biological activities and are widely used in pharmaceutical and medicinal preparations .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Result of Action
The result of the action of Malononitrile, ((dimethylamino)methylene)- is the formation of new pyridine and pyrazolo[3,4-b]pyridine derivatives . These derivatives are known to possess diverse biological activities and are widely used in pharmaceutical and medicinal preparations .
Action Environment
The action of Malononitrile, ((dimethylamino)methylene)- can be influenced by environmental factors such as temperature and pH. The compound has a melting point of 84-85°C (lit.) and a boiling point of 215.85°C (rough estimate) . It is slightly soluble in methanol and water . Therefore, the compound’s action, efficacy, and stability can be influenced by these factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malononitrile, ((dimethylamino)methylene)-, can be synthesized through the reaction of malononitrile with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base. The reaction typically occurs in a solvent such as dry xylene and involves heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of malononitrile, ((dimethylamino)methylene)-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Malononitrile, ((dimethylamino)methylene)-, undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes to form styrylquinoxalin-2(1H)-ones.
Cyclization Reactions: It can react with hydrazine hydrate to form pyrazolo[3,4-b]pyridine derivatives.
Substitution Reactions: It can undergo substitution reactions with different nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, hydrazine hydrate, and various bases such as sodium carbonate and piperidine. The reactions often require heating and may be carried out in solvents like ethanol or xylene.
Major Products Formed
The major products formed from these reactions include heterocyclic compounds such as pyrazolo[3,4-b]pyridine derivatives, styrylquinoxalin-2(1H)-ones, and other substituted malononitrile derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: The parent compound, which lacks the dimethylamino group, is less reactive and versatile compared to malononitrile, ((dimethylamino)methylene)-.
Malononitrile Dimer:
Uniqueness
Malononitrile, ((dimethylamino)methylene)-, is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its parent compound and dimer .
Eigenschaften
IUPAC Name |
2-(dimethylaminomethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9(2)5-6(3-7)4-8/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUDLOYYNHQKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168572 | |
| Record name | Malononitrile, ((dimethylamino)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16849-88-0 | |
| Record name | [(Dimethylamino)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16849-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Dimethylamino)methylene)propanedinitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16849-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, ((dimethylamino)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(dimethylamino)methylene]malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ((DIMETHYLAMINO)METHYLENE)PROPANEDINITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VE2L03HB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
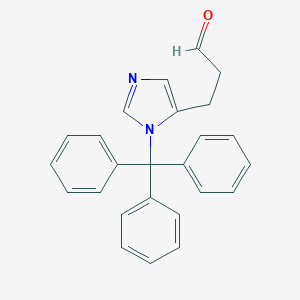
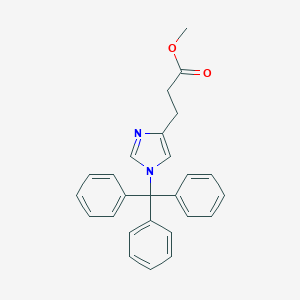
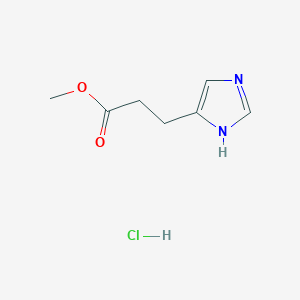
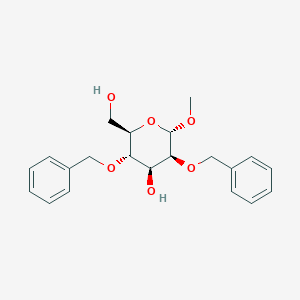
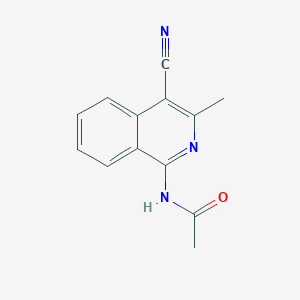

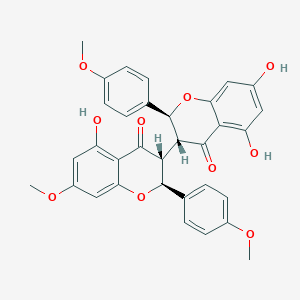
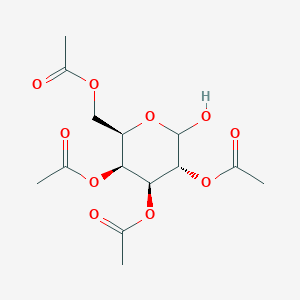
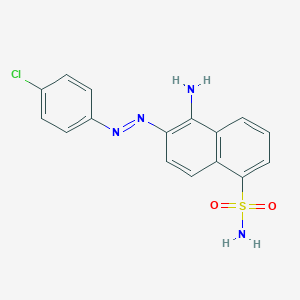
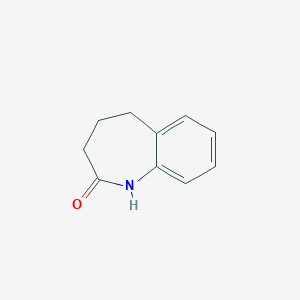
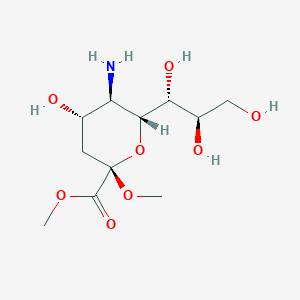
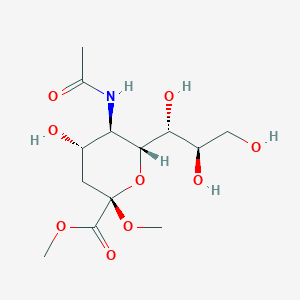

![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride](/img/structure/B15720.png)
